molecular formula C8H5ClN2O B13932775 4-Chloro-1,6-naphthyridine 6-oxide

4-Chloro-1,6-naphthyridine 6-oxide

Cat. No.: B13932775
M. Wt: 180.59 g/mol
InChI Key: USFIPKISRFEHFN-UHFFFAOYSA-N
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Description

4-Chloro-1,6-naphthyridine 6-oxide is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,6-naphthyridine 6-oxide typically involves the chlorination of 1,6-naphthyridine followed by oxidation. One common method is the reaction of 1,6-naphthyridine with thionyl chloride to introduce the chlorine atom at the 4-position. The resulting 4-chloro-1,6-naphthyridine is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the 6-oxide derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1,6-naphthyridine 6-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex derivatives.

    Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

4-Chloro-1,6-naphthyridine 6-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1,6-naphthyridine 6-oxide involves its interaction with various molecular targets. The chlorine atom and oxide group enhance its ability to bind to specific enzymes and receptors. This binding can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

    1,6-Naphthyridine: The parent compound without the chlorine and oxide groups.

    4-Chloro-1,6-naphthyridine: Lacks the oxide group.

    1,6-Naphthyridine 6-oxide: Lacks the chlorine atom.

Comparison: 4-Chloro-1,6-naphthyridine 6-oxide is unique due to the presence of both the chlorine atom and the oxide groupThe chlorine atom increases its electrophilicity, while the oxide group provides additional sites for chemical modification and interaction with biological targets .

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

4-chloro-6-oxido-1,6-naphthyridin-6-ium

InChI

InChI=1S/C8H5ClN2O/c9-7-1-3-10-8-2-4-11(12)5-6(7)8/h1-5H

InChI Key

USFIPKISRFEHFN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C[N+](=CC2=C1Cl)[O-]

Origin of Product

United States

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